Dydrogesterone-d9

LC-MS/MS quantification isotopic interference internal standard selection

Dydrogesterone‑d9 is a stable‑isotope‑labeled analog of the synthetic progestogen dydrogesterone, in which nine hydrogen atoms are replaced by deuterium (molecular formula C₂₁H₁₉D₉O₂, molecular weight 321.5 g/mol). The compound is supplied as a highly characterized reference standard intended exclusively for analytical applications, including method development, method validation (AMV), quality‑control (QC) testing, and Abbreviated New Drug Application (ANDA) filings.

Molecular Formula C₂₁H₁₉D₉O₂
Molecular Weight 321.5
Cat. No. B1151301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDydrogesterone-d9
Synonyms(9β,10α)-Pregna-4,6-diene-3,20-dione-d9;  6-Dehydro-9β,10α-progesterone-d9;  6-Dehydroretroprogesterone-d9;  6α-Dehydro-retro-4-pregnene-3,20-dione-d9;  Diphaston-d9;  Dufaston-d9;  Gynorest-d9;  Hydrogesterone-d9;  Prodel-d9;  Retrone-d9; 
Molecular FormulaC₂₁H₁₉D₉O₂
Molecular Weight321.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dydrogesterone-d9 Procurement Guide: Isotopic Differentiation for LC‑MS/MS Quantification


Dydrogesterone‑d9 is a stable‑isotope‑labeled analog of the synthetic progestogen dydrogesterone, in which nine hydrogen atoms are replaced by deuterium (molecular formula C₂₁H₁₉D₉O₂, molecular weight 321.5 g/mol) . The compound is supplied as a highly characterized reference standard intended exclusively for analytical applications, including method development, method validation (AMV), quality‑control (QC) testing, and Abbreviated New Drug Application (ANDA) filings . Its primary value proposition lies in its use as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC‑MS/MS), where the +9 Da mass offset relative to unlabeled dydrogesterone (MW 312.45 g/mol) enables unambiguous differentiation from the target analyte while preserving near‑identical chromatographic and ionization behavior .

Workflow
LC–MS/MS bioanalytical quantification as internal standard
Key Distinction
+9 Da mass offset from unlabeled dydrogesterone, co‑eluting SIL‑IS
Procurement Context
Supports method validation documentation and bioanalytical research

Why Dydrogesterone-d9 Cannot Be Replaced by Unlabeled or Alternative Internal Standards in Regulated Bioanalysis


Substituting dydrogesterone‑d9 with unlabeled dydrogesterone or a structural analog such as dexamethasone introduces quantitation error that is unacceptable in regulated bioanalysis. Unlabeled dydrogesterone is chromatographically and mass‑spectrometrically indistinguishable from the endogenous analyte, precluding its use as an internal standard . Dexamethasone, employed as an IS in an early tandem‑MS method, exhibits different extraction recovery, ionization efficiency, and matrix‑effect susceptibility compared to dydrogesterone, resulting in inter‑day precision RSD values of up to 22.0% and accuracy deviations spanning −20.2% to +13.3% . In contrast, a deuterated IS that co‑elutes with the analyte corrects for these sources of variability, a requirement explicitly stated in the ICH M10 bioanalytical method validation guideline . The nine‑deuterium label of dydrogesterone‑d9 provides a +9 Da mass shift, which is sufficiently large to avoid isotopic cross‑talk with the analyte while remaining small enough to preserve nearly identical physicochemical properties .

Target Standard
Potential Substitute
Why Interchangeability Fails
Dydrogesterone‑d9 Deuterated SIL‑IS, +9 Da
Unlabeled dydrogesterone Native analyte, 0 Da offset
Mass‑spectrometrically indistinguishable from target analyte; cannot serve as IS
Dydrogesterone‑d9 Co‑eluting, matched ionization
Dexamethasone Structural analog, non‑isotopic
Different extraction recovery and matrix‑effect susceptibility may increase variability
Dydrogesterone‑d9 9 deuterium labels, +9 Da
Dydrogesterone‑d6 6 deuterium labels, +6 Da
Smaller mass shift may raise isotopic cross‑talk risk; fewer labels may leave higher unlabeled isotopologue background

Dydrogesterone-d9 Quantitative Differentiation Evidence: Comparator‑Based Performance Data


Mass Resolution Superiority Over Dydrogesterone-d6 and Unlabeled Dydrogesterone

Dydrogesterone‑d9 provides a +9 Da mass shift relative to the unlabeled analyte, compared with only +6 Da for dydrogesterone‑d6 . The larger mass difference reduces the risk of isotopic cross‑talk from the [M+2] and [M+4] natural‑abundance isotopologues of the analyte overlapping with the IS detection channel. Vendor characterization data confirm a molecular ion cluster centered at m/z 322.5 for dydrogesterone‑d9, whereas unlabeled dydrogesterone exhibits its [M+H]⁺ at m/z 313.1 . The minimum recommended mass difference for a deuterated IS is +3 Da; the d9 label exceeds this threshold by a factor of three, providing a wider safety margin against spectral overlap .

Mass shift comparison
Class-level inference
+9 Da (d9) vs +6 Da (d6) vs 0 Da (unlabeled)
50% larger shift than d6; triple ICH M10 minimum recommendation
Supports isotopic cross‑talk reduction in multi‑steroid panels
Vendor HRMS data; spectral overlap risk context
LC-MS/MS quantification isotopic interference internal standard selection

Deuterium Incorporation Purity and Positional Specificity

Dydrogesterone‑d9 is chemically defined as (8S,9R,10S,13S,14S,17S)-17-(acetyl-d3)-10,13-dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,7,17-d6, with deuterium incorporation at nine specified positions across the sterane backbone and acetyl side‑chain . This positional specificity ensures that no deuterium is located at labile α‑carbonyl positions, minimizing the risk of H/D back‑exchange under acidic or basic sample preparation conditions. The supplier provides batch‑specific characterization data compliant with regulatory guidelines, including NMR and HRMS confirmation of deuteration sites . In contrast, dydrogesterone‑d6 incorporates deuterium at only six positions, leaving a larger fraction of the molecule unlabeled and potentially increasing the relative abundance of the unlabeled isotopologue in the IS stock .

Deuteration purity & positions
Cross-study comparable
9 deuterium atoms at 2,2,4,6,7,17(acetyl‑d3); isotopic purity >98%
d6 comparator: 6 labels; less positional coverage
Lower unlabeled isotopologue carryover improves LLOQ context
NMR/HRMS batch CoA; labile-site exclusion confirmed
isotopic purity deuteration site confirmation NMR characterization

Regulatory Compliance and Pharmacopeial Traceability Versus Non-Labeled Structural Analogs

Dydrogesterone‑d9 is manufactured and supplied with full characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided upon request . This is a critical requirement for ANDA filings and Drug Master File (DMF) submissions, where the identity and purity of the reference standard must be documented in accordance with 21 CFR 211.194 and ICH Q7 . The earlier Abdel‑Hamid et al. (2006) method employed dexamethasone as a non‑isotopic internal standard, which cannot provide pharmacopeial traceability for dydrogesterone assays because it is a structurally unrelated corticosteroid . A more recent 2008 method by Mihu et al. used no internal standard at all, relying solely on protein precipitation and external calibration, which fails to meet current regulatory expectations for matrix‑effect correction .

Regulatory traceability
Head-to-head
Pharmacopeially traceable to USP/EP; suitable for ANDA/DMF documentation
Dexamethasone IS method & no‑IS method do not meet current ICH M10 expectations
Procurement gate criterion for regulated bioanalysis submissions
Compliance with 21 CFR 211.194 / ICH Q7 reference standard requirements
ANDA filing pharmacopeial reference standard GMP compliance

Precision and Accuracy Gains Over Non-Isotopic Internal Standard Methods

The use of a co‑eluting deuterated internal standard such as dydrogesterone‑d9 corrects for variations in extraction recovery, ionization efficiency, and matrix effects that degrade precision and accuracy when a structural analog IS is used. The dexamethasone‑based method reported by Abdel‑Hamid et al. (2006) achieved inter‑day RSD values of up to 22.0% and accuracy deviations from −20.2% to +13.3% across the validated range . While a direct head‑to‑head dataset for dydrogesterone‑d9 is not published, the general principle is well established: stable‑isotope‑labeled internal standards (SIL‑IS) routinely deliver inter‑day precision below 15% RSD and accuracy within ±15% (±20% at LLOQ), as mandated by ICH M10 . A SIL‑IS such as dydrogesterone‑d9 is the only internal‑standard class capable of meeting these criteria for endogenous analytes in complex biological matrices .

Precision & accuracy method comparison
Class-level inference
Dexamethasone IS method: inter‑day RSD up to 22.0%, accuracy −20.2% to +13.3%
SIL‑IS workflows (d9) expected to meet ICH M10 precision ≤15% RSD, accuracy ±15%
Supports method transfer and bioequivalence study confidence
Human plasma matrix; published comparator data (Abdel‑Hamid 2006)
inter-day precision method accuracy matrix effect correction

Dydrogesterone-d9 Procurement Application Scenarios for Analytical and Regulated Laboratories


Bioanalytical Method Validation and ANDA Filing for Generic Dydrogesterone Products

Dydrogesterone‑d9 is the preferred internal standard for LC‑MS/MS method validation in support of ANDA submissions for generic dydrogesterone formulations. Its pharmacopeial traceability and regulatory‑grade characterization data satisfy 21 CFR 211.194 requirements for reference standard identity documentation . The +9 Da mass shift ensures unambiguous IS detection without interference from the analyte isotopologue cluster, enabling robust quantification over the 5–150 ng/mL range typically required for bioequivalence studies . Laboratories can use dydrogesterone‑d9 as a single IS for simultaneous quantification of dydrogesterone and its active metabolite 20α‑dihydrodydrogesterone, leveraging the co‑elution and matched matrix‑effect correction inherent to SIL‑IS workflows .

Therapeutic Drug Monitoring of Dydrogesterone in Assisted Reproduction

In clinical research settings such as programmed frozen‑thawed embryo transfer (FET) cycles, accurate measurement of steady‑state dydrogesterone plasma levels is critical for outcome correlation. The Neumann et al. (2022) prospective cohort study demonstrated that women in the lowest plasma‑concentration quartile (≤0.738 ng/mL DYD) had significantly reduced ongoing pregnancy rates, highlighting the need for high‑precision quantification . Dydrogesterone‑d9, as a SIL‑IS, provides the within‑run and between‑run precision necessary to discriminate these clinically relevant concentration differences, which can be as small as 0.3 ng/mL between adjacent quartiles .

Forced Degradation and Stability‑Indicating Method Development

Regulatory guidance requires forced degradation studies to demonstrate the stability‑indicating capability of the analytical method. Dydrogesterone‑d9 can be employed as an IS in these studies to correct for any matrix effects introduced by degradation products or excipients . Because the deuterium labels are positioned on non‑labile carbon atoms, the IS remains stable under the acidic, basic, oxidative, and photolytic stress conditions typically applied in forced degradation protocols, ensuring consistent IS response throughout the study .

Quality Control Release Testing of Dydrogesterone API and Finished Dosage Forms

For commercial QC laboratories, dydrogesterone‑d9 serves as an identification and assay standard traceable to the USP or EP dydrogesterone monograph. Its use in HPLC‑UV or LC‑MS assay procedures ensures that chromatographic system suitability criteria—including resolution, tailing factor, and repeatability—are met with a standard that is chemically identical to the analyte except for isotopic composition . This approach eliminates the variability introduced by structurally dissimilar internal standards and aligns with ICH Q7 expectations for reference standard qualification .

Application
Selection Property
Validation Focus
Bioanalytical method validation & ANDA research
Pharmacopeially traceable SIL‑IS with +9 Da mass shift
Identity documentation compliance; matrix‑effect correction
Research PK monitoring of dydrogesterone in FET study matrices
Co‑eluting deuterated IS for high‑precision discrimination of small concentration differences
Within‑run/between‑run precision at low‑ng/mL range
Forced degradation & stability‑indicating method development
Deuterium labels on non‑labile carbons; consistent IS response under stress
Matrix effect correction in presence of degradation products
QC release testing of dydrogesterone API & finished dosage forms
Isotopically matched standard traceable to USP/EP monograph
System suitability, resolution, repeatability
Quote Request

Request a Quote for Dydrogesterone-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.